4-Hydroxybutyl methanesulfonate 4-Hydroxybutyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 42729-95-3
VCID: VC0193267
InChI: InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3
SMILES: CS(=O)(=O)OCCCCO
Molecular Formula: C5H12O4S
Molecular Weight: 168.21 g/mol

4-Hydroxybutyl methanesulfonate

CAS No.: 42729-95-3

VCID: VC0193267

Molecular Formula: C5H12O4S

Molecular Weight: 168.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Hydroxybutyl methanesulfonate - 42729-95-3

Description

4-Hydroxybutyl methanesulfonate is an organic compound featuring a hydroxyl (-OH) group, a butyl chain, and a methanesulfonate (CH3SO3-) group. Also known as 4-Methanesulfonyloxybutanol or 1,4-Butanediol monomethanesulfonate, it is primarily used in scientific research and industrial applications due to its chemical properties and biological activities. This compound is a hydrolysis product of busulfan, an alkylating agent with antileukemic activity. 4-Hydroxybutyl methanesulfonate exhibits biological activity, functioning primarily as an alkylating agent. Its mechanism involves the fission of alkyl-oxygen bonds, enabling it to interact with cellular components such as DNA and proteins. This property is particularly relevant in cancer research, where alkylating agents are employed for their cytotoxic effects. Research indicates it can modify DNA structures and influence cell cycle progression, making it a subject of interest in cancer therapeutics.

The synthesis of 4-hydroxybutyl methanesulfonate typically involves reacting 1,4-butanediol with methanesulfonyl chloride in the presence of a base like pyridine. The reactivity of 4-hydroxybutyl methanesulfonate is influenced by its functional groups, allowing it to participate in various organic transformations essential in synthetic chemistry and material science. Studies on the interactions of 4-hydroxybutyl methanesulfonate reveal its potential effects on cellular mechanisms. Its unique structure provides distinctive reactivity patterns not found in simpler alcohols or other sulfonates. It finds applications across diverse fields, highlighting its importance in research and application across various domains.

Several compounds share structural or functional similarities with 4-hydroxybutyl methanesulfonate. These include methanesulfonic acid, a strong acid used as a catalyst, and 4-hydroxybutanol, an alcohol that lacks the sulfonate group and is less reactive. Another related compound is ethyl methanesulfonate (EMS), an organosulfur compound and alkylating agent widely used as a chemical mutagen in experimental genetics . Additionally, methyl methanesulfonate (MMS), also known as methyl mesylate, is an alkylating agent, carcinogen, and suspected reproductive toxicant used experimentally as a research chemical . The unique combination of a hydroxyl group and a sulfonate moiety in 4-hydroxybutyl methanesulfonate provides distinctive reactivity patterns not found in simpler alcohols or other sulfonates.

CAS No. 42729-95-3
Product Name 4-Hydroxybutyl methanesulfonate
Molecular Formula C5H12O4S
Molecular Weight 168.21 g/mol
IUPAC Name 4-hydroxybutyl methanesulfonate
Standard InChI InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3
Standard InChIKey GGASLDTWAZHIGF-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCCCCO
Canonical SMILES CS(=O)(=O)OCCCCO
Purity > 95%
Synonyms 4-Methanesulfonyloxybutanol; 1,4-Butanediol Monomethanesulfonate; NSC 67176
PubChem Compound 39244
Last Modified Apr 15 2024

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